molecular formula C16H12O6 B6410211 2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261916-62-4

2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6410211
CAS RN: 1261916-62-4
M. Wt: 300.26 g/mol
InChI Key: NVEBTLRYQCNEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid, more commonly referred to as 2,5-DMB, is a dicarboxylic acid derivative of 5-methylbenzoic acid. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 2,5-DMB has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Scientific Research Applications

2,5-DMB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, and it has been used as a substrate for the enzymatic synthesis of various compounds. Additionally, 2,5-DMB has been used in the study of enzyme kinetics and the study of protein-protein interactions.

Mechanism of Action

2,5-DMB is an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. By inhibiting tyrosinase, 2,5-DMB can reduce the production of melanin, which is responsible for skin pigmentation. In addition, 2,5-DMB has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy.
Biochemical and Physiological Effects
2,5-DMB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of melanin, as mentioned above, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, 2,5-DMB has been found to have antioxidant and anti-inflammatory effects, and it has been found to have potential applications in the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

2,5-DMB has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, 2,5-DMB does have some limitations. For example, it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.

Future Directions

The potential applications of 2,5-DMB are still being explored, and there are many potential future directions for research. For example, 2,5-DMB could be further studied for its potential applications in cancer therapy. Additionally, 2,5-DMB could be studied for its potential applications in the treatment of diabetes and obesity. Furthermore, 2,5-DMB could be studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, 2,5-DMB could be studied for its potential applications in the study of enzyme kinetics and the study of protein-protein interactions.

Synthesis Methods

2,5-DMB can be synthesized in a two-step process, beginning with the reaction of 5-methylbenzoic acid with acetic anhydride and pyridine to form 2-acetoxy-3,5-dicarboxyphenyl-5-methylbenzoic acid. This intermediate is then hydrolyzed with aqueous sodium hydroxide to yield 2,5-DMB. This method is simple and efficient, and it is the most widely used method for the synthesis of 2,5-DMB.

properties

IUPAC Name

5-(2-carboxy-4-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-2-3-12(13(4-8)16(21)22)9-5-10(14(17)18)7-11(6-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEBTLRYQCNEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691874
Record name 4-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid

CAS RN

1261916-62-4
Record name 4-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.